molecular formula C9H14O3 B6159878 2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers CAS No. 2228211-20-7

2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers

Cat. No. B6159878
CAS RN: 2228211-20-7
M. Wt: 170.2
InChI Key:
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Description

“2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers” is a chemical compound. It’s related to the family of cyclopropane carboxylic acids . The compound is obtained via the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes .


Synthesis Analysis

The synthesis of this compound involves the use of chiral, non-racemic bromocyclopropanes . The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopropane ring attached to a carboxylic acid group and a methyloxolan group . The exact structure would depend on the specific diastereomers in the mixture.


Chemical Reactions Analysis

The compound is obtained via the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes . This suggests that it can participate in reactions typical of cyclopropane carboxylic acids and ethers.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific diastereomers in the mixture. As a carboxylic acid, it would be expected to display acidic properties. The presence of the cyclopropane ring could also impart strain and reactivity to the molecule .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid involves the following steps: protection of the carboxylic acid group, formation of the cyclopropane ring, and deprotection of the carboxylic acid group.", "Starting Materials": [ "2-methyl-3-hydroxytetrahydrofuran", "cyclopropanecarboxylic acid", "dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "diethyl ether", "dichloromethane", "triethylamine", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Protection of the carboxylic acid group: Cyclopropanecarboxylic acid is reacted with DCC and DMAP in dichloromethane to form the corresponding activated ester. This is then reacted with 2-methyl-3-hydroxytetrahydrofuran in the presence of triethylamine to form the protected intermediate.", "Formation of the cyclopropane ring: The protected intermediate is then reacted with sodium hydroxide in water to form the desired cyclopropane ring.", "Deprotection of the carboxylic acid group: The protected intermediate is then treated with hydrochloric acid in diethyl ether to remove the protecting group and form the final product, which is a mixture of diastereomers." ] }

CAS RN

2228211-20-7

Product Name

2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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